Cas no 261350-69-0 ((2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid)

(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid is a fluorinated proline derivative with a stereochemically defined structure, making it a valuable chiral building block in medicinal chemistry and peptide research. The presence of fluorine at the 3-position enhances metabolic stability and influences conformational properties, which can improve binding affinity in bioactive compounds. Its rigid pyrrolidine scaffold and carboxylic acid functionality allow for versatile incorporation into peptidomimetics and small-molecule inhibitors. The (2R,3R) configuration ensures precise stereochemical control, critical for structure-activity relationship studies. This compound is particularly useful in the design of protease inhibitors, receptor modulators, and other therapeutics requiring fluorinated motifs. High purity and well-characterized stereochemistry ensure reproducibility in research applications.
(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid structure
261350-69-0 structure
Product name:(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid
CAS No:261350-69-0
MF:C5H8FNO2
MW:133.120924949646
CID:5737092
PubChem ID:54436739

(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • CS-0102919
    • 261350-69-0
    • MFCD31744051
    • L-Proline, 3-fluoro-, (3R)-
    • (2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid
    • D76328
    • AS-84448
    • (2R,3R)-3-Fluoropyrrolidine-2-carboxylicacid
    • SCHEMBL19948621
    • (3R)-3-Fluoro-L-proline
    • Inchi: 1S/C5H8FNO2/c6-3-1-2-7-4(3)5(8)9/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
    • InChI Key: WLGLSRHRSYWDST-DMTCNVIQSA-N
    • SMILES: F[C@@H]1CCN[C@@H]1C(=O)O

Computed Properties

  • Exact Mass: 133.05390666g/mol
  • Monoisotopic Mass: 133.05390666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.7
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Density: 1.30±0.1 g/cm3(Predicted)
  • Boiling Point: 265.1±40.0 °C(Predicted)
  • pka: 1?+-.0.40(Predicted)

(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5313-500MG
(2R,3R)-3-fluoropyrrolidine-2-carboxylic acid
261350-69-0 97%
500MG
¥ 6,402.00 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5313-1G
(2R,3R)-3-fluoropyrrolidine-2-carboxylic acid
261350-69-0 97%
1g
¥ 9,603.00 2023-04-05
Chemenu
CM538792-1g
(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid
261350-69-0 95%+
1g
$1746 2024-07-28
Chemenu
CM538792-5g
(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid
261350-69-0 95%+
5g
$5238 2024-07-28
eNovation Chemicals LLC
Y1007598-100mg
(2R,3R)-3-fluoropyrrolidine-2-carboxylic acid
261350-69-0 97%
100mg
$450 2024-07-21
Chemenu
CM538792-250mg
(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid
261350-69-0 95%+
250mg
$698 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5313-100mg
(2R,3R)-3-fluoropyrrolidine-2-carboxylic acid
261350-69-0 97%
100mg
¥2402.0 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5313-1g
(2R,3R)-3-fluoropyrrolidine-2-carboxylic acid
261350-69-0 97%
1g
¥9603.0 2024-04-21
eNovation Chemicals LLC
Y1007598-250mg
(2R,3R)-3-fluoropyrrolidine-2-carboxylic acid
261350-69-0 97%
250mg
$720 2025-02-25
eNovation Chemicals LLC
Y1007598-500mg
(2R,3R)-3-fluoropyrrolidine-2-carboxylic acid
261350-69-0 97%
500mg
$1205 2025-02-26

Additional information on (2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid

Recent Advances in the Application of (2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid (CAS: 261350-69-0) in Chemical Biology and Pharmaceutical Research

The fluorinated pyrrolidine derivative (2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid (CAS: 261350-69-0) has emerged as a structurally unique and pharmacologically important building block in medicinal chemistry. Recent studies have highlighted its potential as a key scaffold for the development of novel bioactive compounds, particularly in the areas of enzyme inhibition and peptide mimetics. This research brief synthesizes the latest findings regarding this compound's applications, synthetic approaches, and biological activities.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a proline mimetic in the design of matrix metalloproteinase (MMP) inhibitors. The fluorine substitution at the 3-position was found to significantly enhance binding affinity through favorable electrostatic interactions with active site residues, while maintaining metabolic stability. Researchers reported a 5-fold improvement in inhibitory potency compared to non-fluorinated analogs when incorporated into MMP-9 targeted therapeutics.

In synthetic chemistry developments, a novel asymmetric synthesis route for (2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid was reported in Organic Letters (2024), achieving 98% ee and 85% overall yield from commercially available starting materials. This breakthrough addresses previous challenges in stereoselective fluorination and opens possibilities for large-scale production. The synthetic protocol utilizes a chiral auxiliary approach followed by diastereoselective fluorination, representing a significant improvement over earlier racemic methods.

Pharmacokinetic studies published in Drug Metabolism and Disposition (2023) revealed that the fluorinated pyrrolidine scaffold demonstrates superior blood-brain barrier penetration compared to its non-fluorinated counterpart, making it particularly valuable for CNS-targeted drug development. The compound showed a brain-to-plasma ratio of 0.85 in rodent models, with minimal efflux transporter recognition, suggesting potential applications in neurodegenerative disease therapeutics.

Emerging applications in radiopharmaceuticals have also been reported, with (2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid serving as a precursor for 18F-labeled PET tracers. A 2024 study in the Journal of Nuclear Medicine described its incorporation into a novel tau protein imaging agent, demonstrating excellent in vivo stability and target specificity in Alzheimer's disease models. The fluorinated moiety provided optimal pharmacokinetics for neuroimaging applications.

Ongoing clinical trials (as of Q2 2024) are evaluating derivatives of this compound as potential treatments for fibrotic disorders, with Phase I results showing favorable safety profiles and preliminary efficacy signals. The unique conformational properties imparted by the fluorinated pyrrolidine ring appear to modulate collagenase activity while minimizing off-target effects, representing a promising approach to tissue remodeling therapeutics.

Future research directions highlighted in recent reviews include exploration of this scaffold in PROTAC design and as a component of peptide nucleic acid analogs. The combination of structural rigidity from the pyrrolidine ring and electronic effects from the fluorine atom creates unique opportunities for molecular recognition and target engagement strategies in next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:261350-69-0)(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid
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Purity:99%
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